
Methyl 2-chloro-5-iodothiazole-4-carboxylate
描述
Methyl 2-chloro-5-iodothiazole-4-carboxylate is a chemical compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms
Synthetic Routes and Reaction Conditions:
Halogenation: The synthesis of this compound often involves halogenation reactions. Starting from a suitable thiazole precursor, halogenating agents such as iodine and chlorine are used to introduce the iodine and chlorine atoms at the respective positions on the thiazole ring.
Carboxylation: The carboxylate group is introduced through a carboxylation reaction, typically using reagents like carbon dioxide under pressure in the presence of a base.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the iodine or chlorine atoms, leading to different structural analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using nucleophiles like amines, alcohols, or thiols.
Major Products Formed:
Oxidation Products: Various carboxylic acids, ketones, and aldehydes.
Reduction Products: Thiazole derivatives with reduced halogen atoms.
Substitution Products: Thiazole derivatives with different substituents at the halogenated positions.
科学研究应用
Chemistry: Methyl 2-chloro-5-iodothiazole-4-carboxylate is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: The compound has shown potential as a bioactive molecule, with applications in drug discovery and development. Medicine: It is explored for its pharmacological properties, including antimicrobial, antifungal, and anticancer activities. Industry: The compound is used in the development of materials with specific properties, such as enhanced thermal stability and chemical resistance.
作用机制
The mechanism by which Methyl 2-chloro-5-iodothiazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
相似化合物的比较
Methyl 2-bromo-5-iodothiazole-4-carboxylate: Similar structure with bromine instead of chlorine.
Methyl 2-chloro-5-fluorothiazole-4-carboxylate: Similar structure with fluorine instead of iodine.
Methyl 2-chloro-5-iodothiazole-3-carboxylate: Similar structure with a different position of the carboxylate group.
Uniqueness: Methyl 2-chloro-5-iodothiazole-4-carboxylate is unique due to its specific combination of halogen atoms and the position of the carboxylate group, which can influence its reactivity and biological activity.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and potential make it a valuable compound in ongoing research and development efforts.
属性
IUPAC Name |
methyl 2-chloro-5-iodo-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClINO2S/c1-10-4(9)2-3(7)11-5(6)8-2/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYJIXXKUNSWNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClINO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732095 | |
| Record name | Methyl 2-chloro-5-iodo-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235034-78-2 | |
| Record name | Methyl 2-chloro-5-iodo-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
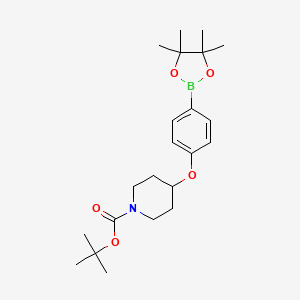
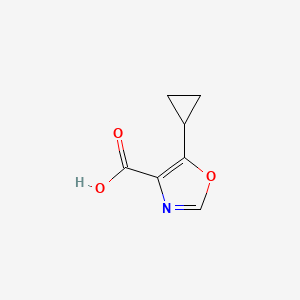


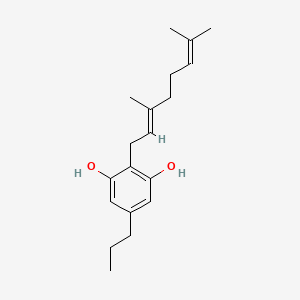
![7-Iodobenzo[D]thiazol-6-amine](/img/structure/B1508426.png)
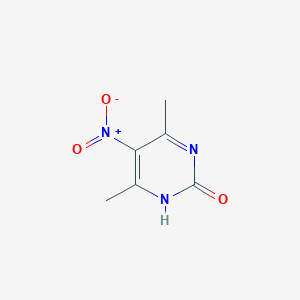

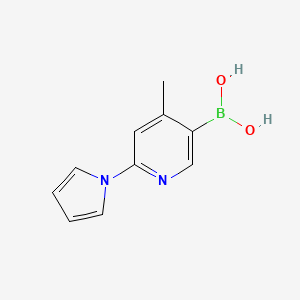


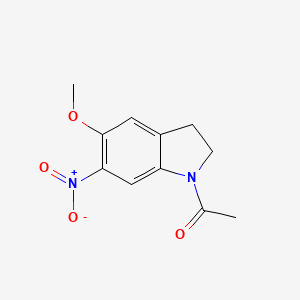
![1-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B1508472.png)
![(S)-tert-Butyl 5-amino-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B1508473.png)
